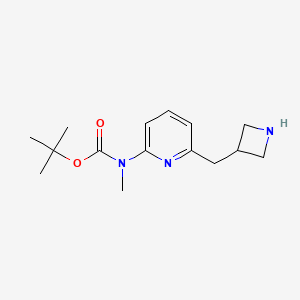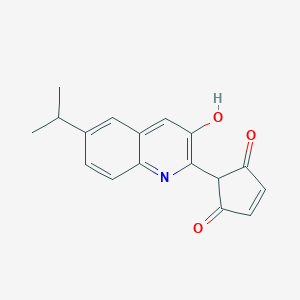![molecular formula C16H15N3S B11842952 [2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-13-5](/img/structure/B11842952.png)
[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound featuring a thiophene ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the construction of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(5-Methylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
- 2-(2-(5-Ethylthiophen-2-yl)-6-ethylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Uniqueness
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and imidazo[1,2-a]pyridine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
Numéro CAS |
88571-13-5 |
|---|---|
Formule moléculaire |
C16H15N3S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[2-(5-ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H15N3S/c1-3-12-5-6-14(20-12)16-13(8-9-17)19-10-11(2)4-7-15(19)18-16/h4-7,10H,3,8H2,1-2H3 |
Clé InChI |
ZBQWBZCGYDDUPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C2=C(N3C=C(C=CC3=N2)C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)

![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)


![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)




